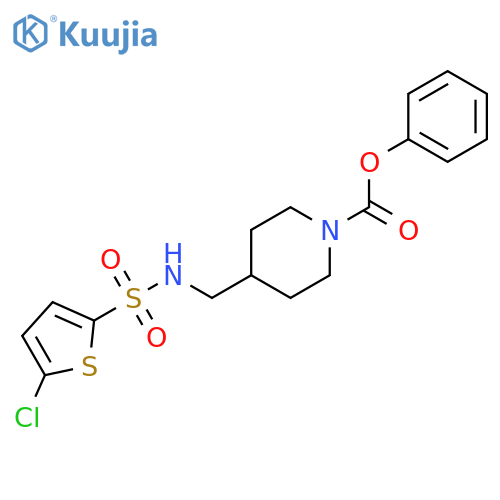Cas no 1235298-44-8 (phenyl 4-(5-chlorothiophene-2-sulfonamido)methylpiperidine-1-carboxylate)

1235298-44-8 structure
商品名:phenyl 4-(5-chlorothiophene-2-sulfonamido)methylpiperidine-1-carboxylate
phenyl 4-(5-chlorothiophene-2-sulfonamido)methylpiperidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- phenyl 4-(5-chlorothiophene-2-sulfonamido)methylpiperidine-1-carboxylate
- ICTLIVQJCQEMHH-UHFFFAOYSA-N
- phenyl 4-[(5-chlorothiophene-2-sulfonamido)methyl]piperidine-1-carboxylate
- phenyl 4-[[(5-chlorothiophen-2-yl)sulfonylamino]methyl]piperidine-1-carboxylate
- 1235298-44-8
- phenyl 4-((5-chlorothiophene-2-sulfonamido)methyl)piperidine-1-carboxylate
- F5017-2037
- AKOS024490396
- CCG-358262
- VU0629891-1
-
- インチ: 1S/C17H19ClN2O4S2/c18-15-6-7-16(25-15)26(22,23)19-12-13-8-10-20(11-9-13)17(21)24-14-4-2-1-3-5-14/h1-7,13,19H,8-12H2
- InChIKey: ICTLIVQJCQEMHH-UHFFFAOYSA-N
- ほほえんだ: N1(C(OC2=CC=CC=C2)=O)CCC(CNS(C2SC(Cl)=CC=2)(=O)=O)CC1
計算された属性
- せいみつぶんしりょう: 414.0474771g/mol
- どういたいしつりょう: 414.0474771g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 26
- 回転可能化学結合数: 6
- 複雑さ: 570
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー分子極性表面積: 112Ų
phenyl 4-(5-chlorothiophene-2-sulfonamido)methylpiperidine-1-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5017-2037-10mg |
phenyl 4-[(5-chlorothiophene-2-sulfonamido)methyl]piperidine-1-carboxylate |
1235298-44-8 | 10mg |
$79.0 | 2023-09-10 | ||
| Life Chemicals | F5017-2037-40mg |
phenyl 4-[(5-chlorothiophene-2-sulfonamido)methyl]piperidine-1-carboxylate |
1235298-44-8 | 40mg |
$140.0 | 2023-09-10 | ||
| Life Chemicals | F5017-2037-2μmol |
phenyl 4-[(5-chlorothiophene-2-sulfonamido)methyl]piperidine-1-carboxylate |
1235298-44-8 | 2μmol |
$57.0 | 2023-09-10 | ||
| Life Chemicals | F5017-2037-50mg |
phenyl 4-[(5-chlorothiophene-2-sulfonamido)methyl]piperidine-1-carboxylate |
1235298-44-8 | 50mg |
$160.0 | 2023-09-10 | ||
| Life Chemicals | F5017-2037-10μmol |
phenyl 4-[(5-chlorothiophene-2-sulfonamido)methyl]piperidine-1-carboxylate |
1235298-44-8 | 10μmol |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5017-2037-5mg |
phenyl 4-[(5-chlorothiophene-2-sulfonamido)methyl]piperidine-1-carboxylate |
1235298-44-8 | 5mg |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5017-2037-30mg |
phenyl 4-[(5-chlorothiophene-2-sulfonamido)methyl]piperidine-1-carboxylate |
1235298-44-8 | 30mg |
$119.0 | 2023-09-10 | ||
| Life Chemicals | F5017-2037-20mg |
phenyl 4-[(5-chlorothiophene-2-sulfonamido)methyl]piperidine-1-carboxylate |
1235298-44-8 | 20mg |
$99.0 | 2023-09-10 | ||
| Life Chemicals | F5017-2037-20μmol |
phenyl 4-[(5-chlorothiophene-2-sulfonamido)methyl]piperidine-1-carboxylate |
1235298-44-8 | 20μmol |
$79.0 | 2023-09-10 | ||
| Life Chemicals | F5017-2037-25mg |
phenyl 4-[(5-chlorothiophene-2-sulfonamido)methyl]piperidine-1-carboxylate |
1235298-44-8 | 25mg |
$109.0 | 2023-09-10 |
phenyl 4-(5-chlorothiophene-2-sulfonamido)methylpiperidine-1-carboxylate 関連文献
-
Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270
-
Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690
-
Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426
-
Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403
1235298-44-8 (phenyl 4-(5-chlorothiophene-2-sulfonamido)methylpiperidine-1-carboxylate) 関連製品
- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)
- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)
- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)
- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)
- 1227270-50-9(5-Bromo-1H-indazol-6-ol)
- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)
- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)
- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)
- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)
- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
